3-(3-NITRO-1H-PYRAZOL-1-YL)-N-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]PROPANOHYDRAZIDE
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Overview
Description
3-(3-NITRO-1H-PYRAZOL-1-YL)-N-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]PROPANOHYDRAZIDE is a complex organic compound that features two nitro-substituted pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-NITRO-1H-PYRAZOL-1-YL)-N-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]PROPANOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. The key steps include nitration of pyrazole rings, followed by coupling reactions to form the final hydrazide structure. Common reagents used in these reactions include nitric acid for nitration and various coupling agents for the formation of the hydrazide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-NITRO-1H-PYRAZOL-1-YL)-N-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]PROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups at the hydrazide position.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-NITRO-1H-PYRAZOL-1-YL)-N-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]PROPANOHYDRAZIDE involves its interaction with molecular targets in biological systems. The nitro groups and hydrazide moiety can participate in various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT): A similar compound with energetic properties.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP): Another compound with similar structural features.
Uniqueness
3-(3-NITRO-1H-PYRAZOL-1-YL)-N-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]PROPANOHYDRAZIDE is unique due to its specific arrangement of nitro-substituted pyrazole rings and the hydrazide linkage. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H14N8O6 |
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Molecular Weight |
366.29g/mol |
IUPAC Name |
3-(3-nitropyrazol-1-yl)-N'-[3-(4-nitropyrazol-1-yl)propanoyl]propanehydrazide |
InChI |
InChI=1S/C12H14N8O6/c21-11(2-5-17-4-1-10(16-17)20(25)26)14-15-12(22)3-6-18-8-9(7-13-18)19(23)24/h1,4,7-8H,2-3,5-6H2,(H,14,21)(H,15,22) |
InChI Key |
FRROHLZLXKZJEL-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1[N+](=O)[O-])CCC(=O)NNC(=O)CCN2C=C(C=N2)[N+](=O)[O-] |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CCC(=O)NNC(=O)CCN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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